molecular formula C26H22N4O2S2 B2905086 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 899755-10-3

2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2905086
CAS No.: 899755-10-3
M. Wt: 486.61
InChI Key: UHWUPNFFQFTRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrimidin-4(3H)-one core substituted with a phenyl group at position 6 and a thioether-linked ethyl chain terminating in a 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole moiety. Its synthesis likely involves multi-step reactions, including cyclocondensation of thiophene-containing precursors and functionalization via thiol-alkylation or nucleophilic substitution, as inferred from analogous pyrimidinone syntheses .

Properties

CAS No.

899755-10-3

Molecular Formula

C26H22N4O2S2

Molecular Weight

486.61

IUPAC Name

2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C26H22N4O2S2/c1-17-9-11-19(12-10-17)22-14-21(23-8-5-13-33-23)29-30(22)25(32)16-34-26-27-20(15-24(31)28-26)18-6-3-2-4-7-18/h2-13,15,22H,14,16H2,1H3,(H,27,28,31)

InChI Key

UHWUPNFFQFTRRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CS5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one , with CAS number 922800-57-5 , is a complex organic molecule that integrates multiple heterocyclic structures, including pyrazole and pyrimidine rings. This article explores its biological activities, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2S2C_{23}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of 452.6 g/mol . The presence of thiophene and pyrazole moieties suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated potent activity against various cancer cell lines. In particular, one study reported that a related pyrazole compound exhibited an IC50 of 0.08 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . The mechanism often involves the inhibition of key signaling pathways relevant to tumor growth.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The target compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays have shown that certain pyrazole analogs stabilize human red blood cell membranes, suggesting their ability to reduce inflammation .

Antimicrobial Activity

Compounds containing pyrazole and thiophene rings have also exhibited antimicrobial properties. The target compound's structural features may enhance its interaction with microbial enzymes, leading to effective inhibition. For example, related compounds have shown promising activity against both bacterial and fungal strains .

The biological effects of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of various enzymes, including monoamine oxidases and cyclooxygenases, which play significant roles in metabolic and inflammatory pathways .
  • Receptor Modulation : The compound may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can act as antioxidants, reducing oxidative stress within cells and thus protecting against cellular damage .

Case Studies

Several case studies highlight the pharmacological activities of similar compounds:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their anticancer effects. One derivative showed an IC50 value comparable to established chemotherapeutics, indicating potential for further development .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that specific pyrazole compounds significantly reduced paw edema in animal models, showcasing their anti-inflammatory capabilities .
  • Antimicrobial Testing : A related study evaluated the antimicrobial efficacy of pyrazole derivatives against a panel of pathogens, revealing notable inhibitory concentrations that warrant further exploration for therapeutic applications .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized in the synthesis of drugs targeting neurological disorders . It acts as a precursor for compounds that may exhibit neuroprotective properties, potentially influencing pathways related to neurotransmitter function and protein synthesis. The structural similarity to other amino acids suggests its role in modulating amino acid metabolism, which is crucial for developing treatments for conditions like Alzheimer’s disease and other neurodegenerative disorders.

Biochemical Research

In biochemical studies, 5-Amino-2-benzylpentanoic acid hydrochloride is employed to explore its effects on various biological systems. Research indicates that compounds with similar structures can modulate neurotransmitter release and exhibit neuroprotective effects, making this compound a valuable tool for studying amino acid metabolism and neurotransmitter dynamics.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties , making it a candidate for developing anticancer therapies. Its structural components allow it to interact with biological targets involved in cancer progression, potentially inhibiting tumor growth and proliferation.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity . Its unique structure enables it to act against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy as a therapeutic agent. Studies on SAR help identify the functional groups responsible for its biological activities, guiding further modifications to enhance its potency and selectivity against specific targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include pyrimidinones, pyrazoles, and thiophene derivatives. Key comparisons are summarized in Table 1.

Table 1. Comparative Analysis of Structural and Molecular Properties

Compound Name Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) H-Bond Donors/Acceptors Bioactivity References
2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one ~530 ~7 ~110 3/6 Anticancer (potential ferroptosis inducer)
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one 393.4 5 98 2/5 Antimicrobial, enzyme inhibition
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 481.6 6 120 2/7 Antiproliferative activity
3-(4-Methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one 378.4 4 85 2/4 Antidiabetic, antioxidant

Key Observations :

Molecular Weight : The target compound (~530 g/mol) exceeds typical thresholds for oral bioavailability (<500 g/mol) but aligns with bioactive heterocycles where higher mass is tolerated .

Polar Surface Area (PSA): A PSA of ~110 Ų suggests moderate solubility, comparable to thiazolo-pyrimidinones (120 Ų) but higher than triazole-dihydropyridazinones (98 Ų). This may limit blood-brain barrier penetration but enhance aqueous solubility .

Hydrogen Bonding: The compound has 3 H-bond donors and 6 acceptors, similar to other pyrimidinones, supporting interactions with biological targets like kinases or DNA .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound involves multi-step heterocyclic condensation. A general protocol includes:

  • Step 1: Refluxing a mixture of 3,5-diaryl-4,5-dihydro-1H-pyrazole and a thiol-containing precursor in ethanol for 2 hours to form the pyrazol-1-ylmethyl intermediate .
  • Step 2: Thioether linkage formation via nucleophilic substitution, using DMF-EtOH (1:1) for recrystallization to improve purity .
  • Critical Parameters:
    • Solvent choice: Ethanol enhances reaction homogeneity, while DMF improves solubility of aromatic intermediates .
    • Catalysts: Triethylamine may be used to deprotonate thiol groups, accelerating substitution reactions .
  • Yield Optimization: Yields range from 70% to 96% depending on steric hindrance from the p-tolyl and thiophen-2-yl groups .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • 1H NMR: Confirms the presence of dihydro-pyrazole (δ 3.5–4.5 ppm for CH2 groups) and pyrimidinone (δ 8.0–8.5 ppm for aromatic protons) .
  • HRMS: Validates the molecular ion peak (e.g., [M+H]+ at m/z 522.15 for C27H23N3O2S2) and detects fragmentation patterns .
  • X-ray Crystallography: Resolves the thioether linkage geometry and dihydro-pyrazole puckering, critical for structure-activity relationship (SAR) studies .

Basic: How is preliminary biological activity screened for this compound?

Answer:

  • In vitro assays:
    • Antimicrobial: Disk diffusion against E. coli and S. aureus with zones of inhibition >10 mm at 100 µg/mL .
    • Antitumor: MTT assay on HeLa cells (IC50 ~25 µM), linked to the thiophen-2-yl group’s electron-withdrawing effects .
  • Control Compounds: Compare with simpler analogs (e.g., 5-(p-Tolyl)thieno[2,3-d]pyrimidin-4(3H)-one lacking the thioether group), which show reduced activity (IC50 >50 µM) .

Advanced: How does structural modification of the thiophen-2-yl or p-tolyl groups impact biological activity?

Answer:
SAR Insights (Table 1):

Modification Biological Activity Reference
Thiophen-2-yl → Pyridyl Reduced antitumor activity
p-Tolyl → 2-Chlorophenyl Enhanced antimicrobial potency
Thioether → Sulfonyl Loss of enzyme inhibition
  • Mechanistic Rationale: The thiophen-2-yl group enhances π-π stacking with enzyme active sites, while the p-tolyl group improves lipophilicity for membrane penetration .

Advanced: What experimental strategies resolve contradictions in enzyme inhibition data?

Answer:

  • Case Study: Discrepancies in IC50 values for dihydrofolate reductase (DHFR) inhibition may arise from:
    • Assay Conditions: pH-dependent protonation of the pyrimidinone ring (e.g., activity drops at pH >7.4) .
    • Protein Flexibility: Molecular dynamics simulations reveal conformational changes in DHFR’s active site upon ligand binding .
  • Resolution: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay conditions .

Advanced: How can advanced spectroscopic methods elucidate tautomeric equilibria in this compound?

Answer:

  • 13C NMR: Detects keto-enol tautomerism in the pyrimidin-4(3H)-one ring (δ 165–170 ppm for carbonyl vs. δ 90–100 ppm for enolic carbons) .
  • IR Spectroscopy: Identifies ν(C=O) at 1680 cm⁻¹ (keto form) and ν(O-H) at 3200 cm⁻¹ (enol form) .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict a 70:30 keto:enol ratio in DMSO, validated by experimental data .

Advanced: What methodologies address low reproducibility in cytotoxicity assays?

Answer:

  • Root Causes:
    • Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cellular toxicity .
    • Batch Variability: Standardize synthetic protocols (e.g., recrystallization in DMF-EtOH) to ensure >95% purity .
  • Validation: Include positive controls (e.g., doxorubicin for antitumor assays) and replicate experiments across independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.